3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluoro and Methoxy Groups: These functional groups are introduced through selective substitution reactions using reagents such as fluorinating agents and methoxylating agents.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or other suitable oxidants.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, methoxylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This compound itself.
5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide: A similar compound with a pyridine core.
Uniqueness
The uniqueness of This compound lies in its imidazo[2,1-b][1,3]thiazine core, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H22FN2O3S+ |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(2-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22FN2O3S/c1-25-14-8-9-15(16(21)12-14)20(24)13-22(19-23(20)10-5-11-27-19)17-6-3-4-7-18(17)26-2/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3/q+1 |
InChI Key |
IZNCSXPSXNRJHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4OC)O)F |
Origin of Product |
United States |
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